Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine
Description
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride (CAS: 2044872-18-4) is a small-molecule scaffold with a molecular formula of C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . It is characterized by a methoxy group attached to a methylamine moiety, which is further linked to the 1-position of a tetrahydronaphthalene (tetralin) ring. This compound is marketed as a versatile intermediate for laboratory research, particularly in medicinal chemistry and drug discovery. Its purity is typically ≥95%, and it is available in quantities ranging from 50 mg to 500 mg .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3 |
InChI Key |
KCMZSRFLZZEHBE-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Catalytic Hydrogenation Approach
A patented method for related tetrahydronaphthylamines, which can be adapted for Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine, involves:
Step 1: Reductive Amination
- React (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine with an aldehyde (e.g., propionaldehyde) under acidic conditions using a reducing agent such as sodium borohydride (NaBH4).
- The molar ratio of amine to aldehyde is typically 1:1 to 1:4, with 1:1.8 preferred for optimal yield.
- This step forms an intermediate secondary amine via reductive amination.
Step 2: Catalytic Hydrogenation and Salt Formation
- The intermediate undergoes catalytic hydrogenation using a hydrogenation catalyst to remove protecting groups or reduce double bonds.
- Subsequent salt formation with an acid (e.g., hydrochloric acid) yields the amine hydrochloride salt, enhancing stability and isolability.
This method achieves high purity and yield of the target compound or its close analogs, suitable for pharmaceutical intermediates synthesis.
Formylation and Reduction Route
Another approach involves:
Formylation of Tetrahydronaphthalen-1-amine
- Heating (R)-1,2,3,4-tetrahydronaphthalen-1-amine with ethyl formate at 60–80°C for 14 hours produces the corresponding formamide intermediate.
- The reaction is followed by precipitation and filtration to isolate the formamide.
-
- The formamide is dissolved in tetrahydrofuran and added dropwise to lithium aluminum hydride (LiAlH4) suspension at 0°C.
- The mixture is refluxed overnight, then carefully quenched with water and aqueous NaOH.
- After workup and filtration, the desired amine is obtained as a colorless oil.
This two-step method is efficient, with yields reported around 63–80%, and is well-suited for preparing the tetrahydronaphthalen-1-amine core structure, which can be further functionalized to introduce the methoxy and methylamine groups.
Chiral Hypervalent Iodine Reagent Mediated Functionalization
A more specialized method uses chiral hypervalent iodine reagents based on α-tetralol scaffolds for selective oxidation and functionalization steps:
- The reaction is carried out in dry dimethylformamide (DMF) under nitrogen atmosphere.
- Formic acid-trimethylamine complex is added to promote the reaction.
- After prolonged stirring (up to 4 days), the mixture is quenched and purified by flash chromatography.
- This method affords high yields (~82–94%) of functionalized tetrahydronaphthalene derivatives, which can be intermediates toward methoxy-substituted amines.
This approach allows for stereoselective introduction of functional groups and is useful for synthesizing chiral amine derivatives related to this compound.
Molar Ratios and Reagent Selection: In reductive amination, controlling the molar ratio of amine to aldehyde (preferably 1:1.8) and choice of reducing agent (NaBH4 or derivatives) critically influences yield and purity.
Temperature Control: Formylation reactions benefit from moderate heating (60–80°C) to ensure complete conversion without decomposition.
Catalyst and Atmosphere: Catalytic hydrogenation requires appropriate catalysts (e.g., Pd/C) and inert atmosphere to prevent side reactions.
Purification Techniques: Flash column chromatography using solvent gradients (e.g., n-hexane:ethyl acetate) and recrystallization are effective for isolating pure products.
Chirality Considerations: The use of chiral reagents and catalysts enables the synthesis of enantiomerically enriched compounds, important for biological activity.
The preparation of this compound and its analogs involves sophisticated organic synthesis techniques primarily centered on reductive amination, catalytic hydrogenation, and formylation-reduction sequences. The choice of method depends on desired stereochemistry, scale, and downstream application. The methods summarized here, supported by patent disclosures and peer-reviewed research, provide robust protocols with high yields and stereochemical control, suitable for advanced research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted naphthalenones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine with detailed data tables and case studies is unavailable, the provided search results offer insights into its uses and related compounds.
Understanding the Compound
this compound hydrochloride, also known as this compound hydrochloride, is a versatile small molecule scaffold . Its CAS number is 2044872-18-4 . The molecular formula is C12H17NO and the molecular weight is 191.27 .
Applications in Research
While specific applications for this compound are not detailed, the search results suggest the following related applications:
- Pharmaceutical Development 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, to enhance drug efficacy and specificity .
- DGAT1 Inhibitors Tetralone series compounds, including those with a tetrahydronaphthalen-2-yl group, are studied as Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors for treating metabolic disorders .
- Opioid Receptor Interactions Tetrahydronaphthalen-2yl methyl moiety is used in designing novel opioid ligands to study their biological effects on μ and δ opioid receptors .
- Nematicides Tetrahydronaphthalene derivatives are used in compounds with nematicidal activity, useful in protecting agricultural products from nematode damage .
- Building Block in Organic Synthesis 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine is employed as a building block for creating complex molecules with desired properties .
- Material Science 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine is used in formulating advanced materials like polymers and coatings to improve durability and performance .
- Biochemical Research 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine plays a role in biochemical studies, aiding researchers in understanding enzyme interactions and metabolic pathways, crucial for drug discovery and development .
- Agricultural Chemistry 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine is explored for potential applications in agrochemicals, contributing to the development of safer and more effective pesticides and herbicides .
Structural Analysis
- Conformational and Spectroscopic Studies 6-methoxy-1,2,3,4-tetrahydronaphthalene undergoes detailed comparative studies using HF and B3LYP/6-311++G(d,p) methods for vibrational analysis and conformational stability . These studies include FT-IR, FT-Raman, molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations .
Mechanism of Action
The mechanism of action of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine involves its interaction with molecular targets such as receptors and enzymes. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Tetrahydronaphthalenamine Core
Substituent Position and Functional Groups
Methoxy Position :
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 39226-88-5): Differs in the methoxy group position (6-position vs. 1-position in the target compound). This positional isomer may exhibit altered receptor binding due to electronic effects .
- 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 4018-91-1): Features a methoxy group at the 5-position and an amine at the 2-position, leading to distinct steric and electronic properties .
Amine Modifications :
- N-Heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 52373-12-3): Incorporates a long heptyl chain at the amine, significantly increasing lipophilicity (logP ~4.5 vs. ~2.5 for the target compound) .
- N-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride : Contains a propargyl group, enabling click chemistry applications .
Stereochemical Considerations
- (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 314019-10-8) and (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 911372-79-7): Enantiomeric forms show differential activity in receptor binding assays, highlighting the importance of chirality in pharmacological applications .
Pharmacological and Receptor Binding Profiles
Serotonin Receptor Affinity
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides (e.g., Compound 19, Ki = 0.13–1.1 nM for 5-HT₇ receptors): These derivatives demonstrate nanomolar affinity for serotonin receptors, surpassing the target compound in selectivity and potency .
TRPM8 Channel Modulation
- N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-2-(1H-indol-3-yl)ethanamine (14) : A tryptamine-tetralin hybrid with TRPM8 channel inhibitory activity (IC₅₀ ~10 μM), indicating broader ion channel targeting compared to the methoxy-substituted analog .
Physicochemical Data
Biological Activity
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine (C12H17NO) is a synthetic compound derived from tetrahydronaphthalene. Its unique structure, featuring a methoxy group and a naphthalene moiety, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H17NO
- Molecular Weight : 201.27 g/mol
- Structure : The compound consists of a methoxy group attached to a tetrahydronaphthalenyl ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxy group enhances lipophilicity, facilitating cell membrane penetration and receptor binding.
Key Interactions:
- Receptor Binding : The compound is believed to modulate neurotransmitter systems by acting on dopamine and serotonin receptors.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
Biological Activity Data
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that the compound reduced neuronal cell death by enhancing antioxidant enzyme activity .
- Behavioral Studies :
- Synthesis and Biological Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Moderate | Similar MAO-B inhibition profile |
| 1-Naphthalenol | Low | Primarily antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
